N-(3-methylbenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide
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Overview
Description
N-(3-methylbenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core, substituted with a 3-methylbenzyl group and a 3-phenyl-1,2,4-oxadiazol-5-yl moiety, connected via a methoxy linker.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylbenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Attachment of the methoxy linker: The oxadiazole intermediate is then reacted with a suitable methoxy-containing reagent to introduce the methoxy group.
Coupling with the benzamide core: The final step involves coupling the methoxy-oxadiazole intermediate with the benzamide core, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, automated synthesis platforms, and rigorous purification processes such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylbenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the benzamide core, leading to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Br₂, Cl₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
N-(3-methylbenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism by which N-(3-methylbenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide exerts its effects depends on its specific application. In biological systems, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring and benzamide core could play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-3-(3-methoxy-4-(pentyloxy)phenyl)acrylamide
- N-(3-methylbenzyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
Uniqueness
N-(3-methylbenzyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, differentiates it from other benzamide derivatives, potentially offering unique reactivity and interaction profiles.
Properties
Molecular Formula |
C24H21N3O3 |
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Molecular Weight |
399.4 g/mol |
IUPAC Name |
N-[(3-methylphenyl)methyl]-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide |
InChI |
InChI=1S/C24H21N3O3/c1-17-8-7-9-18(14-17)15-25-24(28)20-12-5-6-13-21(20)29-16-22-26-23(27-30-22)19-10-3-2-4-11-19/h2-14H,15-16H2,1H3,(H,25,28) |
InChI Key |
ITHWDMFARZVVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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